Ilamycin A is produced by Streptomyces atratus SCSIO ZH16, a strain obtained from the South China Sea. This organism has been highlighted for its rapid growth and stable metabolism, making it suitable for biotechnological applications aimed at producing high-value compounds like ilamycins . The isolation of ilamycins from marine sources underscores the potential of marine biodiversity in drug discovery.
Ilamycin A belongs to the class of nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases. These compounds are characterized by their complex structures and diverse biological activities. Within the ilamycin family, ilamycin A is notable for its unique amino acid composition and cyclic structure, which contribute to its pharmacological properties .
The synthesis of ilamycin A can be achieved through both natural extraction and total synthesis methods. The natural extraction involves cultivating Streptomyces atratus under optimized conditions to maximize yield. Recent studies have employed various fermentation techniques, including the use of specific nitrogen sources to enhance production rates .
In terms of total synthesis, several synthetic routes have been explored. One such method involves constructing the heptapeptide backbone through a series of peptide coupling reactions. For example, initial precursors like tryptophan and glutamic acid are utilized to form the requisite peptide chains through established coupling protocols followed by cyclization steps .
The total synthesis typically requires multiple steps involving protection and deprotection strategies for functional groups, selective coupling reactions, and final cyclization to form the heptapeptide structure. Advanced techniques such as palladium-catalyzed reactions may also be employed to facilitate specific bond formations during synthesis .
Ilamycin A features a cyclic heptapeptide structure composed of seven amino acids arranged in a specific sequence that contributes to its bioactivity. The cyclic nature enhances stability and interaction with biological targets.
The molecular formula for ilamycin A is C₃₈H₄₉N₇O₉S, with a molecular weight of approximately 783.96 g/mol. The compound exhibits chirality due to the presence of multiple stereocenters in its amino acid constituents .
Ilamycin A undergoes various chemical reactions that can be exploited for modification or derivatization to enhance its biological activity or solubility. Key reactions include:
The synthesis often involves protecting group strategies to prevent unwanted reactions during multi-step syntheses. For instance, protecting groups may be used on amino acids during coupling reactions to ensure selectivity and yield .
The mechanism by which ilamycin A exerts its biological effects is primarily through inhibition of protein synthesis in target organisms. It binds to specific sites on bacterial ribosomes, disrupting normal translation processes.
Studies have shown that ilamycin A exhibits potent anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis. This action is believed to stem from its ability to interfere with ribosomal function and protein synthesis pathways critical for bacterial survival .
Ilamycin A is typically presented as a white to off-white powder with low solubility in water but higher solubility in organic solvents like dimethyl sulfoxide (DMSO). Its melting point and stability under various conditions are crucial for formulation in pharmaceutical applications.
The compound is sensitive to light and moisture, necessitating careful handling during storage and use. Its stability can be affected by pH changes and temperature fluctuations, which are important considerations in both laboratory and industrial settings .
Ilamycin A has significant potential in scientific research and pharmaceutical applications:
The discovery of ilamycin A represents a landmark in marine natural product research. In 1962, Takita et al. isolated two antibiotic compounds from the culture filtrate of a newly identified actinomycete strain designated Streptomyces insulae A-165-Z1 (later reclassified as Streptomyces islandicus), collected from soil samples on Japanese islands. These compounds, named ilamycin A and B, demonstrated potent inhibitory activity against acid-fast bacteria, particularly Mycobacterium 607 and Mycobacterium phlei [6] [7]. Concurrently, Shibata et al. reported the isolation of structurally similar antibiotics named rufomycin I and II from another marine-derived actinomycete, Streptomyces atratus 46408 [6] [7]. This parallel discovery from geographically similar marine environments highlighted the therapeutic potential of these cyclopeptides against mycobacterial pathogens.
The structural complexity of ilamycin A presented significant challenges for early characterization. Initial studies relied on chemical degradation, UV spectroscopy, and elemental analysis, revealing several unconventional structural features [3] [7]. Ilamycin A was identified as a cyclic heptapeptide containing unusual amino acid residues, including a nitrated aromatic amino acid (later confirmed as 3-nitrotyrosine) and a hydrophobic prenylated moiety attached to a tryptophan-derived unit. Its unprecedented structure distinguished it from previously known antibiotics and stimulated extensive research into its biosynthesis and mechanism of action.
Early biological evaluations established ilamycin A's selective anti-mycobacterial profile. While exhibiting nanomolar-range activity against Mycobacterium tuberculosis H37Rv and Mycobacterium smegmatis, it showed minimal inhibition against Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts [6] [7]. This remarkable selectivity positioned ilamycin A and its analogues as promising candidates for tuberculosis treatment, particularly given the emerging challenges of drug-resistant tuberculosis strains during that era.
Table 1: Foundational Studies on Ilamycin A/Rufomycin Complex (1960s)
Year | Research Group | Source Organism | Compounds Isolated | Key Contributions |
---|---|---|---|---|
1962 | Takita et al. | Streptomyces insulae (A-165-Z1) | Ilamycin A, B | Initial isolation and characterization; anti-mycobacterial activity screening |
1962 | Shibata et al. | Streptomyces atratus (46408) | Rufomycin I, II | Structural elucidation efforts; demonstration of selective anti-tubercular activity |
The taxonomic origins of ilamycin-producing strains have been a persistent source of confusion since their initial discovery. Takita's strain (Streptomyces insulae A-165-Z1) was subsequently reclassified as Streptomyces islandicus, while Shibata's strain (Streptomyces atratus 46408) was deposited as a novel species [3] [4]. This taxonomic division led to the establishment of two distinct compound families – ilamycins and rufomycins – despite emerging structural similarities. Critical examination revealed inconsistencies in strain preservation and characterization that complicated taxonomic assignments [3].
Modern genomic approaches have substantially clarified this taxonomic confusion. When researchers attempted to obtain original producing strains from culture collections, they discovered that authentic Streptomyces islandicus strains were unavailable from major repositories (ATCC, IMC) [3] [4]. Conversely, strains of Streptomyces atratus remained accessible and were confirmed through 16S rDNA sequencing and whole-genome analysis as consistent producers of ilamycin/rufomycin-type compounds [1] [3]. Re-evaluation of marine-derived strains from the South China Sea (e.g., Streptomyces atratus SCSIO ZH16) demonstrated that these phylogenetically belonged to the S. atratus clade and produced ilamycin congeners, further consolidating S. atratus as the valid producer species [1] [7].
Genomic comparisons have revealed that the biosynthetic gene clusters (BGCs) for ilamycin/rufomycin production are highly conserved among geographically diverse S. atratus isolates [1] [3]. The ~57.1 kb ilamycin biosynthetic gene cluster identified in S. atratus SCSIO ZH16 contains 20 open reading frames, including nonribosomal peptide synthetases (NRPSs) and tailoring enzymes responsible for synthesizing unusual amino acid precursors like L-3-nitrotyrosine and L-2-amino-4-hexenoic acid [1]. This genetic consistency across S. atratus strains from different marine environments strongly suggests that previous classifications attributing production to S. islandicus likely resulted from misidentification.
Table 2: Taxonomic Features of Ilamycin/Rufomycin-Producing Streptomycetes
Characteristic | Streptomyces atratus | Streptomyces islandicus |
---|---|---|
Original Designation | Strain 46408 (Shibata et al.) | Strain A-165-Z1 (Takita et al.) |
Culture Status | Available from collections (e.g., DSMZ) | Unavailable from major repositories |
Genome Size | ~9.64 Mbp (linear) | Undetermined (strain unavailable) |
BGC Architecture | 57.1 kb cluster with 20 ORFs including NRPS and PKS genes | Not sequenced |
Modern Verification | Confirmed through 16S rDNA and whole-genome sequencing | Unable to verify due to absence of authentic strains |
The coexistence of "ilamycin" and "rufomycin" designations for structurally identical cyclopeptides has created substantial confusion in the scientific literature. This nomenclature dilemma stems directly from the independent discovery and naming of these compounds by different research groups in 1962 [3] [4]. Structural comparisons through the 1970s-2000s increasingly suggested that ilamycins and rufomycins represented the same chemical family, but inconsistent numbering systems and structural representations hindered consensus [3].
A comprehensive analysis published in 2021 by Zhou et al. systematically addressed this nomenclatural complexity. By examining historical records, structural data, and patent filings, the authors established that the name "rufomycin" holds clear precedence [3] [4]. The Japanese PCT filing for rufomycins by Takeda Chemical Industry occurred in February 1960, almost two years before the Institute for Microbial Chemistry (IMC) published the ilamycins in 1962 [3] [8]. This temporal priority, combined with the confirmed structural identity of compounds from both sources, strongly supports "rufomycin" as the preferred nomenclature.
Structural characterization of over 33 natural isolates and 9 semisynthetic derivatives has further confirmed that ilamycin A is structurally identical to rufomycin compounds described by Eli Lilly researchers in the 1960s [3] [4]. The Journal of Natural Products study established a unified numbering system: rufomycin 1-50 for natural isolates (with 1-20 for epoxidized isoprenyl derivatives, 21-40 for olefinic forms, and 41-50 for other oxidations) and "rufomycinSS" for semisynthetic derivatives [3] [8]. This systematic approach resolves previous ambiguities in structural reporting and provides a framework for classifying future discoveries. Notably, the study recommends discontinuing the "ilamycin" designation to prevent ongoing confusion in chemical and pharmacological literature [3] [4] [8].
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